molecular formula C9H13ClN4 B1393620 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine CAS No. 1261079-56-4

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Cat. No. B1393620
M. Wt: 212.68 g/mol
InChI Key: FMTNTOUEYHYIFH-UHFFFAOYSA-N
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Description

“6-Chloro-2-(piperazin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1261079-56-4 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-2-(1-piperazinyl)-3-pyridinylamine .


Synthesis Analysis

There is a study that designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .


Molecular Structure Analysis

The InChI code of the compound is 1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 . The compound has a linear formula of C9H13ClN4 .


Chemical Reactions Analysis

The compound has been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point range of 123 - 124 . The InChI key of the compound is FMTNTOUEYHYIFH-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Activities

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine demonstrates potential in anticancer applications. A study by Demirci and Demirbas (2019) synthesized novel Mannich bases using this compound as a leading compound, known for its anticancer activities. These bases showed moderate cytotoxic activity against prostate cancer cell lines, highlighting its potential in cancer treatment (Demirci & Demirbas, 2019).

Anti-Diabetic Properties

Bindu et al. (2019) researched triazolo-pyridazine-6-yl-substituted piperazines for anti-diabetic drug development. Their study involved synthesizing a family of 12 compounds with 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine, which showed promising results as Dipeptidyl peptidase-4 (DPP-4) inhibitors, indicating potential as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Coordination Chemistry

Purkait et al. (2017) explored the use of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine in coordination chemistry, synthesizing group 12 metal complexes. These complexes exhibited diverse structures and photoluminescence properties, suggesting potential applications in material science (Purkait, Aullón, Zangrando, & Chakraborty, 2017).

Crystal Structure Analysis

The compound's utility extends to crystallography, as demonstrated by Ullah and Stoeckli-Evans (2021). They analyzed the crystal structure of a hydrochloride salt derivative of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine, providing insights into its molecular assembly (Ullah & Stoeckli-Evans, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 .

Future Directions

The compound and its derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development in anti-tubercular therapy .

properties

IUPAC Name

6-chloro-2-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTNTOUEYHYIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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